molecular formula C20H24O2 B12529549 4-(5,5-Diphenyloxolan-2-YL)butan-1-OL CAS No. 653569-78-9

4-(5,5-Diphenyloxolan-2-YL)butan-1-OL

Katalognummer: B12529549
CAS-Nummer: 653569-78-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: USPPQJYSACNWIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5,5-Diphenyloxolan-2-YL)butan-1-OL is an organic compound with the molecular formula C19H22O2 It is characterized by the presence of a diphenyloxolane ring attached to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Diphenyloxolan-2-YL)butan-1-OL typically involves the reaction of 5,5-diphenyloxolane with butanal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,5-Diphenyloxolan-2-YL)butan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-(5,5-Diphenyloxolan-2-YL)butanal or 4-(5,5-Diphenyloxolan-2-YL)butanone.

    Reduction: Formation of 4-(5,5-Diphenyloxolan-2-YL)butane.

    Substitution: Formation of 4-(5,5-Diphenyloxolan-2-YL)butyl halides or amines.

Wissenschaftliche Forschungsanwendungen

4-(5,5-Diphenyloxolan-2-YL)butan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(5,5-Diphenyloxolan-2-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 2-Methyl-1,2-diphenyl-butan-1-ol

Uniqueness

4-(5,5-Diphenyloxolan-2-YL)butan-1-OL is unique due to its diphenyloxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Eigenschaften

CAS-Nummer

653569-78-9

Molekularformel

C20H24O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-(5,5-diphenyloxolan-2-yl)butan-1-ol

InChI

InChI=1S/C20H24O2/c21-16-8-7-13-19-14-15-20(22-19,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19,21H,7-8,13-16H2

InChI-Schlüssel

USPPQJYSACNWIO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.